molecular formula C14H12N2O2 B1606701 1,2-Bis(4-aminophenyl)ethane-1,2-dione CAS No. 29602-15-1

1,2-Bis(4-aminophenyl)ethane-1,2-dione

Cat. No. B1606701
CAS RN: 29602-15-1
M. Wt: 240.26 g/mol
InChI Key: TYWAOIBYSDORAH-UHFFFAOYSA-N
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Description

1,2-Bis(4-aminophenyl)ethane-1,2-dione, also known by its chemical formula C14H12N2O2 , is a compound with intriguing properties. It is sometimes referred to as 1,2-bis(4-aminophenyl)ethane-1,2-dione or simply 1,2-dione . The compound’s molecular weight is approximately 240.26 g/mol .


Molecular Structure Analysis

The molecular structure of 1,2-Bis(4-aminophenyl)ethane-1,2-dione consists of two aromatic rings connected by an ethane-1,2-dione linker. The compound’s melting point is approximately 169°C , and it boils around 166-167°C . Its density is estimated to be 1.299 g/cm³ . The acid dissociation constant (pKa) is approximately 0.28 .


Chemical Reactions Analysis

1,2-Bis(4-aminophenyl)ethane-1,2-dione can participate in various chemical reactions, including nucleophilic substitutions, oxidative processes, and coordination reactions. Researchers have investigated its reactivity with different electrophiles and nucleophiles. Understanding its reaction pathways and intermediates is crucial for designing novel derivatives and applications .


Physical And Chemical Properties Analysis

  • pKa : Approximately 0.28

Safety And Hazards

1,2-Bis(4-aminophenyl)ethane-1,2-dione should be handled with care due to its potential toxicity. Researchers must follow proper safety protocols when working with this compound. Detailed safety data, including handling precautions, storage conditions, and disposal guidelines, are essential for laboratory personnel .

Future Directions

  • Industrial Applications : Assess its feasibility in materials science, catalysis, or other fields .

properties

IUPAC Name

1,2-bis(4-aminophenyl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWAOIBYSDORAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60298229
Record name 4,4'-Diaminobenzil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(4-aminophenyl)ethane-1,2-dione

CAS RN

29602-15-1
Record name 1,2-Bis(4-aminophenyl)-1,2-ethanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29602-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 121781
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS000737531
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121781
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Diaminobenzil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A Schlenk flask was thoroughly flame-dried under vacuum and then under nitrogen atmosphere (three cycles each). To this was added copper (I) iodide (4.14 g, 22 mmol), tribasic potassium phosphate (46.2 g, 220 mmol), and t-butyl carbamate (13.92 g, 119 mmol). These reagents were dried under vacuum and back-filled with nitrogen (three cycles). To this was added 4,4′-dibromobenzil, 1 (20 g, 54 mmol), N,N′-dimethylethylenediamine (3.82 g (4.7 mL), 43 mmol) and anhydrous THF (100 mL). The reaction flask was sealed under nitrogen and heated at 90° C. for 24 h. After bringing down to room temperature, the reaction mixture was passed through silica gel to remove the copper salts. The product was extracted with ethyl acetate and purified by column chromatography using 1:4 mixtures of ethyl acetate and hexane as eluant to obtain yellow crystalline solid. Yield: 17.5 g (73%). Mp. 207° C. 1H NMR (acetone-d6, 400 MHz): 1.50 (s, 18H), 7.78 (m, 4H), 7.89 (m, 4H), 8.98 (bs, 2H). 13C NMR (acetone-d6, 100 MHz): 194.5, 153.2, 146.9, 131.3, 128.0, 118.5, 81.1, 28.4. FT-IR (cm−1): ν 3332, 2925, 1682, 1598, 1509, 1455, 1414, 1368, 1313, 1221, 1169, 1144, 1050, 996, 914, 885, 830, 771. HRMS-FAB: mlz M+ calcd 440.1947. found 440.1938.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
46.2 g
Type
reactant
Reaction Step Two
Quantity
13.92 g
Type
reactant
Reaction Step Two
Quantity
4.14 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

3.8 g of 4,4′-dinitrobenzil was reduced under hydrogen with 3.8 g 10% Ru on C in EtOH. The mixture was filtered through Supracel and the filtrate concentrated under vacuum to dryness. The residue was dissolved in 50% denatured ethanol in water, treated with Darco and filtered. The filtrate was cooled to 0° C. and the resulting crystals were collected and washed with 50% denatured ethanol in water. The crystals were then dried under a heat lamp to give the title compound as a yellow powder.
Quantity
3.8 g
Type
reactant
Reaction Step One
[Compound]
Name
Ru
Quantity
3.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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